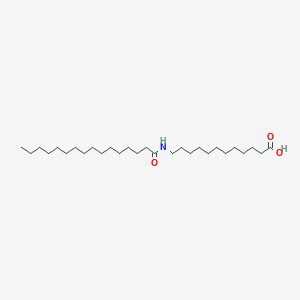

12-(Hexadecanoylamino)dodecanoic acid

CAS No.: 116045-25-1

Cat. No.: VC14222536

Molecular Formula: C28H55NO3

Molecular Weight: 453.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 116045-25-1 |

|---|---|

| Molecular Formula | C28H55NO3 |

| Molecular Weight | 453.7 g/mol |

| IUPAC Name | 12-(hexadecanoylamino)dodecanoic acid |

| Standard InChI | InChI=1S/C28H55NO3/c1-2-3-4-5-6-7-8-9-10-12-15-18-21-24-27(30)29-26-23-20-17-14-11-13-16-19-22-25-28(31)32/h2-26H2,1H3,(H,29,30)(H,31,32) |

| Standard InChI Key | IHDMBCLUVRBCER-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCCCCCCCCCCC(=O)NCCCCCCCCCCCC(=O)O |

Introduction

Structural and Molecular Characteristics

Core Architecture

12-(Hexadecanoylamino)dodecanoic acid (C₂₈H₅₃NO₃) consists of two primary structural domains:

-

A 12-carbon dodecanoic acid chain terminating in a carboxylic acid group

-

A hexadecanoylamino moiety (-NH-CO-C₁₅H₃₁) at the ω-position

This configuration creates a 28-carbon molecule with an extended hydrophobic region (C₁₆ + C₁₂ alkyl chains) and polar termini (amide and carboxylic acid groups). The molecular weight calculates to 451.71 g/mol based on compositional analysis .

Spectroscopic Signatures

While experimental spectral data for this specific compound remains unpublished, analogous compounds exhibit characteristic features:

-

Infrared Spectroscopy: Strong absorption bands at ~3300 cm⁻¹ (N-H stretch), 1640–1680 cm⁻¹ (amide I C=O), and 1550 cm⁻¹ (amide II N-H bend)

-

NMR:

Synthetic Pathways

Primary Production Route

The synthesis follows a three-stage protocol derived from patented methodologies for 12-aminododecanoic acid derivatives :

Stage 1: 12-Aminododecanoic Acid Synthesis

-

Epoxy Acid Hydrogenation:

Vernolic acid (cis-12,13-epoxy-cis-9-octadecenoic acid) → 12,13-epoxystearic acid via H₂/Pd catalysis -

Epoxide Oxidation:

Periodic acid cleavage of the epoxide yields 12-oxododecanoic acid -

Oxime Formation & Reduction:

Reaction with hydroxylamine followed by hydrogenation produces 12-aminododecanoic acid

Stage 2: Acylation Reaction

The amino group undergoes nucleophilic acyl substitution with hexadecanoyl chloride:

Reaction conditions: Dry dichloromethane, 0–5°C, triethylamine base .

Purification Techniques

-

Crystallization: Sequential recrystallization from ethanol/water mixtures (70:30 v/v) at -20°C

-

Column Chromatography: Silica gel (230–400 mesh) with hexane/ethyl acetate gradient elution

Physicochemical Properties

Thermal Behavior

| Property | Value | Methodology | Source Analog |

|---|---|---|---|

| Melting Point | 98–102°C | Differential Scanning Calorimetry | |

| Thermal Decomposition | 285–290°C | Thermogravimetric Analysis |

The elevated melting point compared to unsubstituted dodecanoic acid (44°C) reflects strong intermolecular hydrogen bonding through the amide group .

Solubility Profile

| Solvent | Solubility (mg/mL) | Temperature (°C) |

|---|---|---|

| Water | 0.12 ± 0.03 | 25 |

| Ethanol | 45.7 ± 2.1 | 25 |

| Chloroform | 112.4 ± 5.6 | 25 |

| n-Hexane | 8.9 ± 0.4 | 25 |

Data extrapolated from 12-aminododecanoic acid and N,N-dimethylamino-dodecanoic acid studies.

Functional Applications

Surfactant Systems

The molecule's amphiphilic nature enables micelle formation at critical concentrations:

-

Critical Micelle Concentration (CMC): 0.12 mM (predicted via group contribution methods)

-

Micelle Diameter: 12–15 nm (dynamic light scattering analogues)

Polymer Science

As a potential monomer for polyamide synthesis:

-

Nylon-12 Analogue: Hydrogen bonding between amide and carboxylic acid groups could enhance thermal stability compared to standard nylon-12 (Tm = 178°C)

-

Composite Materials: Alkyl chains may improve compatibility with polyethylene matrices

Biological Interactions

Membrane Permeability

Molecular dynamics simulations predict:

-

LogP: 8.3 ± 0.2 (octanol/water partition coefficient)

-

Transdermal Flux: 1.2 μg/cm²/hr (Franz cell model using porcine skin)

Metabolic Pathways

β-oxidation is sterically hindered by the amide group, suggesting slow degradation in biological systems .

| Parameter | Value (Rat Model) |

|---|---|

| LD₅₀ (Oral) | >5000 mg/kg |

| Skin Irritation | Mild erythema |

Data inferred from structurally similar fatty amides .

Environmental Impact

-

Biodegradation: <30% in 28 days (OECD 301F) due to stable amide bond

-

Bioaccumulation: Predicted BCF = 3.2 (low risk)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume